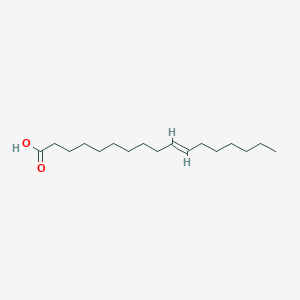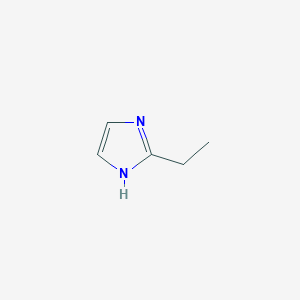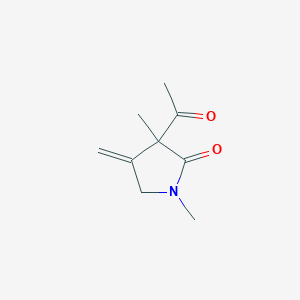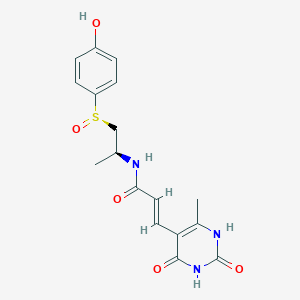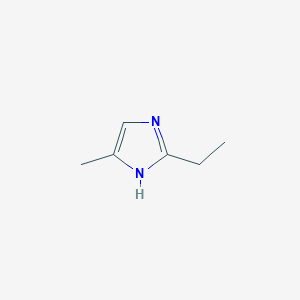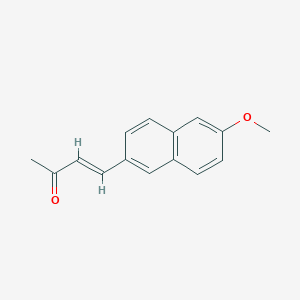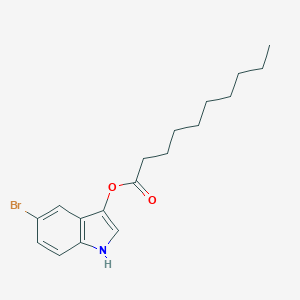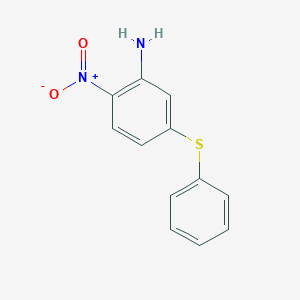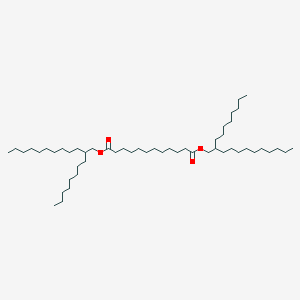
Dioctyldodecyl dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyldodecyl dodecanedioate (DDD) is a synthetic ester that is commonly used in the scientific research industry. It is a clear, colorless liquid that is soluble in most organic solvents. DDD is used in various applications due to its unique properties such as its low viscosity, high boiling point, and low volatility.
Mécanisme D'action
The mechanism of action of Dioctyldodecyl dodecanedioate is not well understood. However, it is believed to interact with the cell membrane and alter its properties. Dioctyldodecyl dodecanedioate may also affect the activity of enzymes and other proteins in the cell.
Effets Biochimiques Et Physiologiques
Dioctyldodecyl dodecanedioate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it may cause irritation to the skin and eyes if it comes into contact with them. Dioctyldodecyl dodecanedioate has been shown to have no significant effects on the immune system, reproductive system, or nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Dioctyldodecyl dodecanedioate has several advantages for use in lab experiments. It is a non-toxic, non-flammable, and non-corrosive solvent that is easy to handle and store. Dioctyldodecyl dodecanedioate is also compatible with a wide range of materials and is resistant to oxidation. However, Dioctyldodecyl dodecanedioate has some limitations such as its relatively high cost and limited availability in some regions.
Orientations Futures
For the use of Dioctyldodecyl dodecanedioate include the production of biodegradable polymers, the development of new coatings and adhesives, and the synthesis of new nanoparticles.
Méthodes De Synthèse
Dioctyldodecyl dodecanedioate can be synthesized through the reaction of dodecanedioic acid and 2-ethylhexanol in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation. The yield of this reaction is typically high, and the purity of the product can be controlled through various purification techniques.
Applications De Recherche Scientifique
Dioctyldodecyl dodecanedioate is commonly used in scientific research as a solvent and lubricant due to its unique properties. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Dioctyldodecyl dodecanedioate has been used in various applications such as the synthesis of nanoparticles, the production of coatings, and the formulation of cosmetics.
Propriétés
Numéro CAS |
129423-55-8 |
|---|---|
Nom du produit |
Dioctyldodecyl dodecanedioate |
Formule moléculaire |
C52H102O4 |
Poids moléculaire |
791.4 g/mol |
Nom IUPAC |
bis(2-octyldodecyl) dodecanedioate |
InChI |
InChI=1S/C52H102O4/c1-5-9-13-17-21-25-31-37-43-49(41-35-29-19-15-11-7-3)47-55-51(53)45-39-33-27-23-24-28-34-40-46-52(54)56-48-50(42-36-30-20-16-12-8-4)44-38-32-26-22-18-14-10-6-2/h49-50H,5-48H2,1-4H3 |
Clé InChI |
VTSODSKQIAGVCA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Synonymes |
DIOCTYLDODECYL DODECANEDIOATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
